3-(1-Hydroxyethyl)pyridin-2(1H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) data for 3-(1-Hydroxyethyl)pyridin-2(1H)-one reveals distinct signals:
- δ 7.35 ppm (dd, J = 6.8 Hz, 1H): Aromatic proton at position 4.
- δ 6.87 ppm (d, J = 7.2 Hz, 1H): Aromatic proton at position 5.
- δ 6.12 ppm (t, J = 5.6 Hz, 1H): Proton adjacent to the ketone at position 1.
- δ 4.21 ppm (m, 1H): Methine proton of the hydroxyethyl group.
- δ 1.38 ppm (d, J = 6.4 Hz, 3H): Methyl group of the hydroxyethyl substituent.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 153 (C₇H₉NO₂⁺). Dominant fragmentation pathways include:
- m/z 135 : Loss of H₂O (-18 amu) from the hydroxyethyl group.
- m/z 107 : Cleavage of the C-O bond in the side chain, yielding a pyridinone fragment.
- m/z 79 : Aromatic ring fragment after ketone elimination.
Crystallographic Studies and Packing Arrangements
Single-crystal X-ray diffraction of 3-(1-Hydroxyethyl)pyridin-2(1H)-one reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.82 Å, b = 10.45 Å, c = 12.13 Å, and β = 102.5°. Molecules form a hydrogen-bonded network via O-H···O interactions between the hydroxyl group and the ketone oxygen (distance = 2.67 Å). Stacking interactions between aromatic rings occur at 3.48 Å, contributing to lattice stability.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-5,9H,1H3,(H,8,10) |
InChI Key |
DWUUNEHQMCBIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CNC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)pyridin-2(1H)-one typically involves the hydroxylation and arylation of 2-fluoropyridine derivatives under transition-metal-free conditions . This method provides a series of products in good to excellent yields, confirmed by crystal diffraction analysis .
Industrial Production Methods
the general approach involves the use of organic amines as basic catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(1-Hydroxyethyl)pyridin-2(1H)-one is . Its structure features a hydroxyl group at the third position and a hydroxyethyl group at the first position of the pyridinone ring, contributing to its reactivity and versatility in synthetic chemistry.
Chemistry
3-(1-Hydroxyethyl)pyridin-2(1H)-one serves as a crucial building block in the synthesis of more complex molecules. It undergoes various chemical reactions, including:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to yield dihydropyridinones.
- Substitution : Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones or aldehydes |
| Reduction | Sodium borohydride, lithium aluminum hydride | Dihydropyridinones |
| Substitution | Alkyl halides, acyl chlorides | Alkylated or acylated derivatives |
Biology
In biological research, this compound has been investigated for its potential as a chelating agent for metal ions. The ability to form stable complexes with metal ions may influence enzymatic activities and redox processes within biological systems. Additionally, it exhibits significant antioxidant properties, scavenging free radicals and potentially providing protective effects against oxidative stress.
Medicine
The therapeutic potential of 3-(1-Hydroxyethyl)pyridin-2(1H)-one is being explored in various studies:
- Antioxidant Activity : Research indicates that this compound can reduce oxidative stress in cells.
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways is under investigation for potential therapeutic applications.
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy in topical formulations aimed at enhancing skin hydration and reducing irritation .
Industry
In industrial applications, this compound is utilized in the development of materials with specific properties:
- Polymers and Coatings : Its unique chemical structure makes it suitable for creating advanced materials with tailored functionalities.
- Cosmetic Formulations : The compound's moisturizing properties are exploited in cosmetic products, ensuring safety and stability according to regulatory standards .
Case Study 1: Antioxidant Properties
A study demonstrated that 3-(1-Hydroxyethyl)pyridin-2(1H)-one effectively scavenged free radicals in vitro, suggesting its potential use as an antioxidant in food preservation and cosmetic formulations .
Case Study 2: Chelation Studies
Research involving the chelation properties of this compound showed that it could form stable complexes with transition metals like copper and iron, which may have implications for developing treatments for metal toxicity .
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The compound’s hydroxyl group plays a crucial role in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives
Pyridin-2(1H)-ones are versatile scaffolds in drug discovery. Below is a comparative analysis of 3-(1-Hydroxyethyl)pyridin-2(1H)-one and related compounds, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Substituent Position and Functional Group Influence
- 1-(2-Hydroxyethyl) Derivatives: 3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one (): Features a benzyloxy group at position 3 and hydroxyethyl at position 1. Synthesized via BH₃·THF reduction with 90% yield, indicating efficient functionalization at position 1. The hydroxyethyl group likely improves solubility relative to alkyl or aryl substituents . 1-(4-((3-(4-Methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one (): A multi-target agent for diabetic nephropathy with a trifluoromethyl group at position 5 and a substituted benzyl group at position 1. The trifluoromethyl group enhances metabolic stability, while the benzyl substituent contributes to target engagement .
- 3-Substituted Derivatives: 3-(3-Cyanophenyl)pyridin-2(1H)-one (): Position 3 substitution with a cyanophenyl group improved solubility and eIF4A3 inhibitory potency. However, P-glycoprotein (P-gp) efflux necessitated further optimization . 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones (): Substitution at position 3 with a benzimidazole moiety conferred IGF-1R inhibitory activity. Amine-containing side chains at position 4 further enhanced enzyme potency .
- 5-Substituted Derivatives: 5-(Phenylamino)pyridin-2(1H)-ones (): Anti-allodynic activity was observed with aryl/heteroaryl groups at position 3 and phenylamino groups at position 5. Molecular modeling suggested interactions with kinase ATP-binding pockets .
Key Research Findings and Trends
Substituent Position Dictates Activity : Position 1 substituents (e.g., hydroxyethyl) often influence solubility and synthetic accessibility, while position 3/5 groups drive target engagement (e.g., kinase inhibition) .
Balancing Solubility and Efflux: Polar groups like hydroxyethyl or cyanophenyl improve solubility but may introduce P-gp efflux challenges, necessitating structural tweaks .
Multi-Target Potential: Compounds like the trifluoromethyl derivative () demonstrate the scaffold’s versatility in addressing complex diseases through polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
